molecular formula C12H19NO2 B13634707 (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol

(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol

Cat. No.: B13634707
M. Wt: 209.28 g/mol
InChI Key: VEGIYWXSALCZOD-UHFFFAOYSA-N
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Description

(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and functional group transformations .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the methanol group to a methyl group or other reduced forms.

    Substitution: The piperidine ring and furan moiety can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the piperidine ring or furan moiety .

Scientific Research Applications

Chemistry: In organic synthesis, (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations .

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial or anti-inflammatory effects .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, offering new avenues for treatment .

Industry: The compound’s versatility in chemical reactions makes it valuable in industrial applications, including the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism by which (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the compound’s structure and functional groups .

Comparison with Similar Compounds

Uniqueness: The presence of the 5-methylfuran moiety in (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C12H19NO2/c1-10-2-3-12(15-10)8-13-6-4-11(9-14)5-7-13/h2-3,11,14H,4-9H2,1H3

InChI Key

VEGIYWXSALCZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CO

Origin of Product

United States

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